molecular formula C6H2Cl2FN3 B1528348 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1053228-29-7

2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1528348
Key on ui cas rn: 1053228-29-7
M. Wt: 206 g/mol
InChI Key: GBGLPMUAQOPSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09139581B2

Procedure details

A mixture of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (200 mg, 1.06 mmol) and SelectFluor (560 mg, 1.58 mmol) in CH3CN (5 mL) and HOAc (1 mL) was stirred at 70° C. for 18 h. The mixture was then concentrated in vacuo. The residue was purified by HPLC to give 2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (50 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([Cl:11])[C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=1.[B-](F)(F)(F)[F:13].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1>CC#N.CC(O)=O>[Cl:1][C:2]1[N:3]=[C:4]([Cl:11])[C:5]2[C:10]([F:13])=[CH:9][NH:8][C:6]=2[N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)NC=C2)Cl
Name
Quantity
560 mg
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by HPLC

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)NC=C2F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: CALCULATEDPERCENTYIELD 22.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.